Propyl hexanoate

Physicochemical properties Formulation engineering Flavor & Fragrance

Propyl hexanoate (C9H18O2, MW 158.24 g/mol), also known as propyl caproate, is a linear aliphatic ester formed via the esterification of propanol and hexanoic acid. It presents as a clear, colorless liquid characterized by a distinct fruity aroma with notes of pineapple and blackberry.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 626-77-7
Cat. No. B1201940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl hexanoate
CAS626-77-7
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC
InChIInChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3
InChIKeyHTUIWRWYYVBCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Hexanoate (CAS 626-77-7): Physicochemical and Regulatory Baseline for Industrial Sourcing


Propyl hexanoate (C9H18O2, MW 158.24 g/mol), also known as propyl caproate, is a linear aliphatic ester formed via the esterification of propanol and hexanoic acid [1]. It presents as a clear, colorless liquid characterized by a distinct fruity aroma with notes of pineapple and blackberry . Key physicochemical properties relevant to procurement and handling include a boiling point of 187 °C at 760 mmHg, a density of 0.867 g/mL at 25 °C, a melting point of -69 °C, a flash point of 52 °C, and a logP (o/w) of 3.37 . It is practically insoluble in water but miscible with most organic solvents . The compound is generally recognized as safe (GRAS) for use as a food flavoring agent, designated by FEMA number 2949, and is approved under FDA 172.515 and CoE 311 [2].

Propyl Hexanoate Substitution Risk: Why C9H18O2 Analogs Like Ethyl or Butyl Esters Are Not Drop-In Replacements


Despite sharing the same molecular formula (C9H18O2) with compounds like methyl octanoate, ethyl heptanoate, and butyl pentanoate, propyl hexanoate cannot be interchanged with these isomers without altering the intended physicochemical and sensory outcome [1]. Furthermore, substituting with a homologous ester of a different chain length, such as ethyl hexanoate (C8H16O2) or butyl hexanoate (C10H20O2), is not straightforward due to significant shifts in key parameters including vapor pressure, boiling point, and the critical logP (octanol-water partition coefficient), which dictates solubility, volatility, and release kinetics from complex matrices . The following quantitative evidence demonstrates that propyl hexanoate occupies a specific performance niche defined by its unique combination of carbon chain length and propyl alcohol moiety, making it non-interchangeable for applications where precise control over volatility, analytical retention, and flavor release is required.

Propyl Hexanoate Quantitative Evidence: Head-to-Head Performance Benchmarks Against C8 and C10 Analogs


Propyl Hexanoate vs. Ethyl and Butyl Hexanoate: Comparative Physicochemical Profile for Formulation Engineering

Propyl hexanoate (C9) exhibits a distinct physicochemical profile compared to its immediate lower (ethyl hexanoate, C8) and higher (butyl hexanoate, C10) homologs. These differences in boiling point, density, and vapor pressure directly impact processing, storage, and application behavior .

Physicochemical properties Formulation engineering Flavor & Fragrance

Propyl Hexanoate GC Behavior: Intermediate Kovats Retention Index for Optimized Chromatographic Resolution

Propyl hexanoate exhibits a Kovats retention index (RI) of 1097 on a non-polar DB-5 GC column, as reported in multiple studies [1]. This value positions it between ethyl hexanoate (RI = 996) and butyl hexanoate (RI = 1188) on the same stationary phase, enabling better chromatographic separation from common co-eluting analytes in complex food and fragrance matrices [2].

Gas Chromatography Analytical Chemistry Flavor Analysis

Propyl Hexanoate Lipophilicity (LogP): Fine-Tuned Hydrophobicity for Specific Solubility and Partitioning Requirements

Propyl hexanoate has a logP (octanol-water partition coefficient) of 3.37, as determined by multiple sources . This value is significantly higher than that of ethyl hexanoate (logP ~2.83) and intermediate when compared to butyl hexanoate (logP ~3.28-3.73) [1]. This places propyl hexanoate in a unique lipophilicity range for a C9 ester.

Lipophilicity Drug Discovery Material Science

Propyl Hexanoate Sensory Signature: A Distinct Pineapple-Blackberry Profile at Low Concentrations

While general fruity notes are common to many esters, propyl hexanoate is specifically characterized by a distinct sensory profile with strong pineapple and blackberry nuances, detectable even at low concentrations [1]. Organoleptic evaluation panels describe its taste as waxy, fruity, and pineapple-like at concentrations as low as 2 ppm [2]. The recommended usage level in final food products is typically 1-10 mg/kg [3].

Sensory Science Flavor Chemistry Food Science

Propyl Hexanoate Natural Occurrence and Regulatory Status: An Approved, Widely Occurring Food Volatile

Propyl hexanoate is a naturally occurring volatile compound found in a wide variety of fruits and fermented products, including apples, apricots, Asian pears, grapes, passionfruit, rum, whiskey, and wine [1]. It has been approved as a food flavoring agent with a long history of safe use (FEMA 2949, FDA 172.515, CoE 311) and has been evaluated by JECFA with 'no safety concern at current levels of intake' [2].

Natural Products Food Regulations Authenticity

Propyl Hexanoate Hydrolytic Stability: Kinetic Data in Aqueous-Organic Solvent Systems

The alkaline hydrolysis of propyl hexanoate has been studied kinetically, with second-order rate constants determined in water-n-propanol mixtures [1]. The reaction rate decreases with increasing propanol content and temperature, a behavior linked to changes in reaction media polarity and solvation effects [2]. This provides quantitative data for predicting stability in solvent-based formulations.

Chemical Stability Reaction Kinetics Solvent Effects

Strategic Application Scenarios for Propyl Hexanoate (CAS 626-77-7) Based on Quantifiable Differentiation


Flavor Formulation for High-Temperature Processed Foods Requiring Balanced Volatility

For food products undergoing thermal processing (e.g., baked goods, confectionery, or retorted beverages), propyl hexanoate offers a distinct advantage. Its boiling point (187 °C) is significantly higher than ethyl hexanoate (166-168 °C), providing greater retention during heating. Conversely, its vapor pressure (0.608 mmHg) is higher than butyl hexanoate (~0.2 mmHg), ensuring adequate aroma release upon consumption. This intermediate volatility profile makes it a superior choice for delivering a persistent, authentic fruit note throughout the product's shelf-life and consumption experience, as supported by physicochemical data .

GC-MS Method Development for Complex Food Volatile Analysis

In analytical chemistry, propyl hexanoate's Kovats retention index (RI) of 1097 on a standard DB-5 column provides a valuable anchor point for method development and compound identification. Its RI falls midway between the more common ethyl hexanoate (996) and butyl hexanoate (1188), creating a 101-unit separation that significantly reduces the risk of co-elution with structurally similar esters in complex samples like fruit juices or fermented beverages [1]. Researchers can leverage this property to improve the accuracy and reliability of volatile compound profiling.

Development of Authentic Pineapple, Blackberry, and Aged Spirit Flavor Profiles

Propyl hexanoate is indispensable for formulators aiming to create authentic, nature-identical flavors for pineapple, blackberry, aged cheeses (e.g., Parmesan, Provolone), and distilled spirits (e.g., rum, cognac). Its specific organoleptic signature, characterized by fruity, pineapple, blackberry, and waxy notes with an ether undertone, provides a character that is not easily replicated by other esters [2]. Its demonstrated natural occurrence in these specific matrices supports its use in creating 'natural' flavorings that are both regulatory-compliant and sensorially convincing [3].

Design of Lipid-Based Drug Delivery or Cosmetic Encapsulation Systems

For research in drug delivery or cosmetic science, propyl hexanoate's logP of 3.37 is a critical design parameter. This value indicates a higher affinity for lipid phases compared to ethyl hexanoate (logP 2.83), making it more suitable for incorporation into lipid nanoparticles, emulsions, or oily solutions . This property can be exploited to control the compound's release rate from lipid matrices or to enhance its penetration through biological membranes, which is relevant for topical formulations or oral delivery systems targeting lymphatic uptake.

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